molecular formula C8H10IN B14375494 1-Ethenyl-3-methylpyridin-1-ium iodide CAS No. 89932-39-8

1-Ethenyl-3-methylpyridin-1-ium iodide

Cat. No.: B14375494
CAS No.: 89932-39-8
M. Wt: 247.08 g/mol
InChI Key: PARAQHPVCSIULC-UHFFFAOYSA-M
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Description

1-Ethenyl-3-methylpyridin-1-ium iodide is a pyridinium salt with the molecular formula C8H10IN. This compound is known for its unique structure, which includes a pyridinium ring substituted with an ethenyl group and a methyl group. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethenyl-3-methylpyridin-1-ium iodide can be synthesized through the reaction of 3-methylpyridine with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-3-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like chloride or bromide ions in the presence of phase transfer catalysts.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the pyridinium ring.

    Reduction: Reduced forms of the pyridinium salt.

    Substitution: Substituted pyridinium salts with different halides.

Scientific Research Applications

1-Ethenyl-3-methylpyridin-1-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethenyl-3-methylpyridin-1-ium iodide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methylpyridinium iodide: Similar structure but with an ethyl group instead of an ethenyl group.

    1-Methyl-3-methylpyridinium iodide: Similar structure but with a methyl group instead of an ethenyl group.

Uniqueness

1-Ethenyl-3-methylpyridin-1-ium iodide is unique due to its ethenyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications.

Properties

CAS No.

89932-39-8

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

IUPAC Name

1-ethenyl-3-methylpyridin-1-ium;iodide

InChI

InChI=1S/C8H10N.HI/c1-3-9-6-4-5-8(2)7-9;/h3-7H,1H2,2H3;1H/q+1;/p-1

InChI Key

PARAQHPVCSIULC-UHFFFAOYSA-M

Canonical SMILES

CC1=C[N+](=CC=C1)C=C.[I-]

Origin of Product

United States

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